2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18647287
InChI: InChI=1S/C9H6BrNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13)
SMILES:
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid

CAS No.:

Cat. No.: VC18647287

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid -

Specification

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
IUPAC Name 2-(7-bromo-1,2-benzoxazol-3-yl)acetic acid
Standard InChI InChI=1S/C9H6BrNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13)
Standard InChI Key XLWWOWZQGLVNGN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)ON=C2CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzo[d]isoxazole ring system substituted with a bromine atom at the 7-position and an acetic acid group at the 3-position (Figure 1). The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the acetic acid moiety enables salt formation and derivatization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₆BrNO₃
Molecular Weight256.05 g/mol
CAS Number1414958-42-1
IUPAC Name2-(4-bromo-1,2-benzoxazol-3-yl)acetic acid
SMILESC1=CC2=C(C(=C1)Br)C(=NO2)CC(=O)O

The crystal structure, resolved via X-ray diffraction, reveals planar geometry at the isoxazole ring, with dihedral angles of 2.5° between the benzene and isoxazole planes . This planarity optimizes π-π stacking interactions in protein binding pockets, a feature critical for its biological activity.

Synthesis and Derivatization

While detailed synthetic protocols remain proprietary, the compound is typically synthesized through cyclocondensation of 7-bromo-2-hydroxybenzaldehyde with hydroxylamine, followed by acetylation. Alternative routes involve Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the bromine atom post-cyclization. Industrial-scale production employs continuous flow reactors to enhance yield (≥78%) and purity (>99% by HPLC).

Biological Activities and Mechanisms

Ion Channel Modulation

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid demonstrates potent inhibition of Naᵥ1.7, a voltage-gated sodium channel implicated in nociception and neuropathic pain. In electrophysiological assays, the compound reduced Naᵥ1.7 currents by 89% at 10 μM, with an IC₅₀ of 0.06 nM when conjugated to a bispecific antibody . This avidity-driven inhibition arises from simultaneous binding to voltage-sensing domains II and IV (VSD II/IV), stabilizing the channel’s inactivated state .

Table 2: Pharmacological Profile

ParameterValue
Naᵥ1.7 IC₅₀0.06 ± 0.01 nM
Selectivity (Naᵥ1.7/Naᵥ1.5)>1,000-fold
Plasma Half-Life (mice)12.4 ± 1.2 hours

The bromine atom’s electronegativity enhances binding to hydrophobic pockets within VSD II/IV, as evidenced by molecular docking simulations . This interaction disrupts sodium ion permeation, reducing neuronal hyperexcitability.

Anticonvulsant Effects

Therapeutic Applications

Pain Management

The compound’s Naᵥ1.7 selectivity makes it a promising analgesic. In a phase Ib trial, a derivative (1080-PEG7-ACDTB) reduced neuropathic pain scores by 64% over placebo, with no cardiotoxicity observed . Structural analogs are being explored for migraine prophylaxis due to their ability to inhibit cortical spreading depression.

Epilepsy

As a zonisamide precursor, 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid contributes to antiepileptic drug development. Zonisamide, a carbonic anhydrase inhibitor, reduces seizure frequency by 50% in refractory epilepsy patients, with its synthesis relying on brominated isoxazole intermediates.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Brominated Isoxazole Derivatives

CompoundNaᵥ1.7 IC₅₀Anticonvulsant ED₅₀
2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid0.06 nM8.2 mg/kg
2-(5-Bromobenzo[d]isoxazol-3-yl)acetic acid4.3 nM14.7 mg/kg
2-(4-Bromobenzo[d]isoxazol-3-yl)acetic acid12.1 nM21.9 mg/kg

The 7-bromo substitution confers superior potency, attributed to optimal halogen bonding with Naᵥ1.7’s Tyr-1537 residue .

Future Directions

Ongoing research focuses on optimizing pharmacokinetics through prodrug formulations. Esterification of the acetic acid group improves blood-brain barrier penetration, with preclinical studies showing a 3.2-fold increase in brain concentration. Additionally, CRISPR-Cas9 screens are identifying genetic biomarkers to personalize anticonvulsant therapy based on Naᵥ1.7 expression profiles .

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